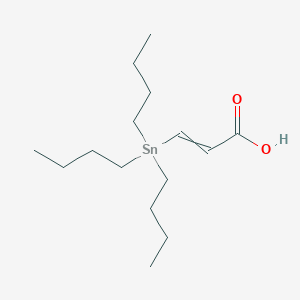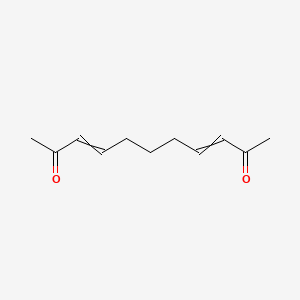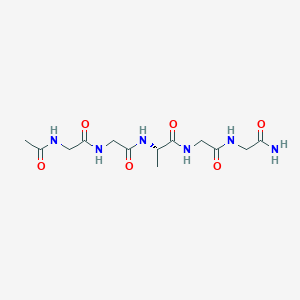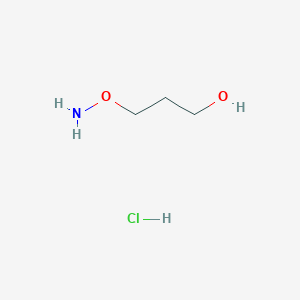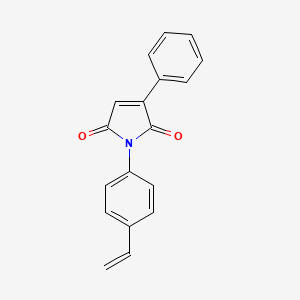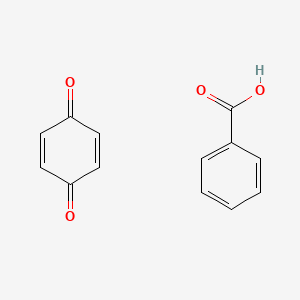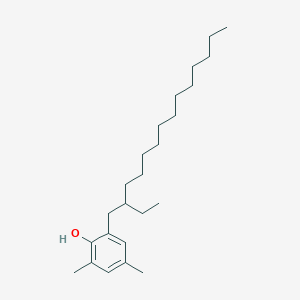
2-(2-Ethyltetradecyl)-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyltetradecyl)-4,6-dimethylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with an ethyltetradecyl group and two methyl groups. This compound is known for its antimicrobial properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyltetradecyl)-4,6-dimethylphenol typically involves the alkylation of 4,6-dimethylphenol with 2-ethyltetradecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyltetradecyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an alcoholic solvent.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the nature of the substituent introduced.
Scientific Research Applications
2-(2-Ethyltetradecyl)-4,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized as an additive in various industrial products, including lubricants and surfactants.
Mechanism of Action
The antimicrobial activity of 2-(2-Ethyltetradecyl)-4,6-dimethylphenol is primarily due to its ability to disrupt microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets various pathways involved in maintaining cell membrane integrity, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-hexanol: A branched alcohol with similar antimicrobial properties.
2-Propyl-1-heptanol: Another branched alcohol used in industrial applications.
2-Butyl-1-octanol: Known for its use in the synthesis of surfactants and lubricants.
Uniqueness
2-(2-Ethyltetradecyl)-4,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its long alkyl chain enhances its lipophilicity, making it more effective in interacting with lipid membranes compared to shorter-chain analogs.
Properties
CAS No. |
194348-00-0 |
|---|---|
Molecular Formula |
C24H42O |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-(2-ethyltetradecyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C24H42O/c1-5-7-8-9-10-11-12-13-14-15-16-22(6-2)19-23-18-20(3)17-21(4)24(23)25/h17-18,22,25H,5-16,19H2,1-4H3 |
InChI Key |
GZRFMZUFEYOIML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CC)CC1=CC(=CC(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


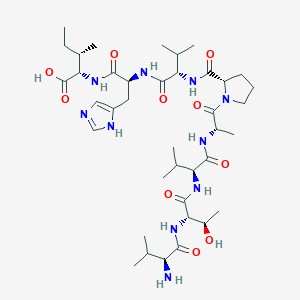
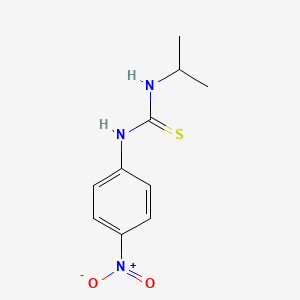
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
